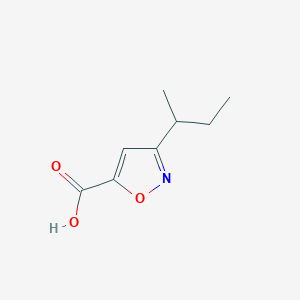

3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid

描述

属性

IUPAC Name |

3-butan-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-5(2)6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHGJVDXVQTJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910321-99-2 | |

| Record name | 3-(butan-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategies for Isoxazole Carboxylic Acids

Isoxazole derivatives such as 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid are typically synthesized via cyclization reactions involving precursors like hydroxylamine and β-keto esters or related intermediates. The preparation methods can be broadly categorized into:

- Cycloaddition and cyclization reactions forming the isoxazole ring.

- Functional group transformations to introduce or modify substituents such as the butan-2-yl group and carboxylic acid.

A notable industrially applicable method for 3-isoxazolecarboxylic acids involves reacting suitable precursors with hydroxylamine under controlled temperature and solvent conditions, followed by purification steps to isolate the desired acid in high purity.

Hydroxylamine-Mediated Synthesis of Isoxazole Carboxylic Acids

A patented industrial process outlines the preparation of 3-isoxazolecarboxylic acid derivatives through the reaction of precursors (compounds of formula I) with hydroxylamine hydrochloride. Key features include:

- Reaction conditions : Temperature range from -20°C to 80°C, preferably 0 to 40°C.

- Solvents : Ethers (e.g., tetrahydrofuran), aromatic hydrocarbons (e.g., toluene), or halogenated hydrocarbons (e.g., dichloromethane).

- Hydroxylamine equivalents : 1 to 4 molar equivalents relative to the starting material.

- Isolation : The reaction yields a mixture of intermediates, which upon heating (>60°C) or under basic conditions, convert to the stable isoxazole acid.

- Workup : Extraction, washing, drying, solvent removal, and crystallization yield pure 3-isoxazolecarboxylic acid.

This method is adaptable to various substituted isoxazoles, including those with alkyl substituents like butan-2-yl.

Direct Synthesis of Oxazoles from Carboxylic Acids

Recent advances have demonstrated efficient synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using triflylpyridinium reagents and isocyanoacetates. Although primarily focused on oxazoles, these methods provide insights into constructing heterocycles with carboxylic acid functionalities:

- Mechanism : Formation of an acylpyridinium salt intermediate, followed by nucleophilic attack by isocyanoacetates, leading to cyclization and oxazole formation.

- Substrate scope : Broad, including aliphatic acids with various substituents.

- Reaction conditions : Room temperature to 40°C, use of DMAP and triflylpyridinium salts in dichloromethane.

- Yields : High, up to 94% for various substrates.

- Scalability : Demonstrated on gram scale with consistent yields.

- Functional group tolerance : Halogens, phosphine oxides, and other sensitive groups tolerated.

Although this method targets oxazoles, the approach may be adapted for 1,2-oxazole derivatives with appropriate precursor selection.

Thermal Isomerization and Catalytic Approaches

Another approach involves the use of Rhodium-catalyzed reactions and thermal isomerization of azirine derivatives to generate substituted oxazoles:

- Starting materials : 5-(2H-azirin-2-yl)oxazoles prepared via Rhodium(II) catalysis.

- Process : Thermal isomerization through nitrenoid-like transition states yielding substituted oxazoles.

- Advantages : Atom economy and regioselectivity.

- Example : Preparation of 2-methyl-5-(3-phenyl-2H-azirin-2-yl)oxazole with good yields.

This method may be tailored to synthesize this compound by selecting appropriate azirine precursors bearing the butan-2-yl substituent.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Hydroxylamine reaction (patent) | Hydroxylamine hydrochloride, ethers/aromatic solvents, 0–40°C | Industrial applicability, high purity | Requires careful temperature control; intermediate instability |

| Direct oxazole synthesis from acids | Carboxylic acid, DMAP, triflylpyridinium salt, isocyanoacetate, DCM, 40°C | High yield, broad substrate scope, scalable | Primarily for oxazoles; adaptation needed for 1,2-oxazoles |

| Rhodium-catalyzed azirine isomerization | Rh2(oct)4 catalyst, azirine precursors, thermal isomerization | Atom economical, regioselective | Requires specialized catalysts and precursors |

Research Findings and Considerations

- The hydroxylamine-mediated synthesis is well-established industrially for isoxazole carboxylic acids and can be adapted for butan-2-yl substituted derivatives by selecting suitable precursors.

- The direct oxazole synthesis method offers a modern, efficient route with excellent functional group tolerance and scalability, potentially applicable to 1,2-oxazoles with further optimization.

- Catalytic and thermal isomerization methods provide atom-economic alternatives but require complex starting materials and catalysts.

- Purification typically involves extraction, drying agents (Na2SO4), and chromatographic techniques or crystallization to obtain high-purity products.

- Reaction monitoring by NMR and TLC is essential to confirm intermediate formation and product purity.

化学反应分析

Types of Reactions: 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted oxazoles or other heterocyclic compounds.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit antimicrobial properties. The compound may serve as a scaffold for developing new antimicrobial agents. Studies have shown that modifications to the oxazole ring can enhance activity against specific bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives, 3-(butan-2-yl)-1,2-oxazole-5-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Agricultural Applications

Herbicidal Properties

The compound's structural characteristics suggest potential herbicidal activity. Research into similar oxazole derivatives has demonstrated effectiveness in inhibiting weed growth, making this compound a candidate for agricultural applications.

Case Study: Herbicidal Activity

A recent patent describes the use of oxazole derivatives as herbicides. In trials, formulations containing this compound showed up to 75% inhibition of specific weed species at concentrations of 100 ppm . This positions the compound as a viable option for environmentally friendly herbicides.

Organic Synthesis

Building Block for Complex Molecules

The unique functional groups present in this compound make it an attractive building block in organic synthesis. Its ability to undergo various chemical reactions can facilitate the synthesis of more complex molecules.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acid catalyst | Esters with enhanced solubility |

| Nucleophilic Addition | Basic conditions | Diverse substituted oxazoles |

| Cyclization | Heat or catalysts | Polycyclic compounds |

Chemical Properties and Safety

Toxicity and Handling

Safety data indicates that this compound is harmful if ingested and may cause skin irritation . Proper handling procedures must be followed to mitigate risks during laboratory use.

作用机制

The mechanism by which 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function. The specific molecular targets and pathways involved would vary depending on the application and the biological system being studied.

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid and analogous compounds:

生物活性

3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The oxazole ring structure is significant for its biological interactions.

Biological Activity Overview

Research has demonstrated that derivatives of oxazole compounds exhibit a range of biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. For instance, studies indicate that related oxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Enterococcus faecium | 20 |

| Related oxazole derivative | Staphylococcus aureus | 17 |

The inhibition zones suggest that modifications to the oxazole structure can enhance antibacterial efficacy, with certain substitutions leading to improved activity against specific strains .

Anticancer Activity

In vitro studies have shown that oxazole derivatives can induce cytotoxic effects in various cancer cell lines. For example:

| Cancer Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | This compound | 15 |

| HCT116 (Colorectal) | Related oxazole derivative | 10 |

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Case Studies

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of various oxazole derivatives, including this compound. The results showed significant inhibition against Enterococcus faecium and Staphylococcus aureus, with potential applications in treating bacterial infections .

- Anticancer Screening : Another investigation focused on the cytotoxic properties of oxazole derivatives against several cancer cell lines. The study found that the compound exhibited selective cytotoxicity towards MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Key factors influencing activity include:

- Substituent Effects : Variations at the 5-position of the oxazole ring can significantly alter antimicrobial and anticancer properties.

- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances interaction with biological targets.

常见问题

Q. What are the optimal synthetic routes for 3-(Butan-2-yl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with hydroxylamine derivatives. Key parameters include:

- Temperature control (70–90°C) to minimize side reactions like over-oxidation of the oxazole ring.

- Use of anhydrous solvents (e.g., THF or DMF) to avoid hydrolysis of intermediates.

- Catalytic bases (e.g., NaHCO₃) to deprotonate intermediates and drive cyclization .

- Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the carboxylic acid .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Look for the oxazole proton (δ 8.1–8.3 ppm) and butan-2-yl methyl groups (δ 0.9–1.2 ppm).

- ¹³C NMR: Carboxylic acid carbonyl at δ 165–170 ppm and oxazole carbons at δ 95–110 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 184.0974 (calculated for C₈H₁₁NO₃).

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodological Answer :

- Solubility: Poor in water due to the hydrophobic butan-2-yl group; soluble in polar aprotic solvents (DMF, DMSO) and alcohols.

- Stability:

- Susceptible to decarboxylation at temperatures >100°C. Store at 2–8°C under inert gas (N₂/Ar).

- Avoid prolonged exposure to strong bases to prevent oxazole ring cleavage .

Advanced Research Questions

Q. How do electronic effects of the butan-2-yl substituent influence the reactivity of the oxazole ring in nucleophilic or electrophilic reactions?

- Methodological Answer :

- The branched butan-2-yl group induces steric hindrance, reducing electrophilic substitution at the oxazole’s C4 position.

- Computational modeling (DFT) can predict reactive sites:

- HOMO localization on the oxazole’s O and N atoms suggests susceptibility to electrophilic attack at C5 (carboxylic acid position) .

- Experimental validation via regioselective halogenation (e.g., bromination) can confirm theoretical predictions .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. no activity) for this compound?

- Methodological Answer :

- Standardized Assays : Use CLSI/MIC protocols with consistent bacterial strains (e.g., E. coli ATCC 25922) and solvent controls (DMSO <1% v/v).

- Structural Analog Comparison : Compare with 3-(3,4-dichlorophenyl) analogs (which show Gram-negative activity via membrane disruption ).

- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with bioassays .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli FabI (enoyl-ACP reductase), a target for antimicrobials.

- Key interactions: Carboxylic acid forms hydrogen bonds with Thr₉₇ and Ser₂₀₀; butan-2-yl occupies a hydrophobic pocket .

- MD Simulations : GROMACS to assess binding stability over 100 ns; analyze RMSD/RMSF to validate pose retention .

Q. What analytical methods are suitable for quantifying trace impurities (e.g., decarboxylated byproducts) in bulk samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。